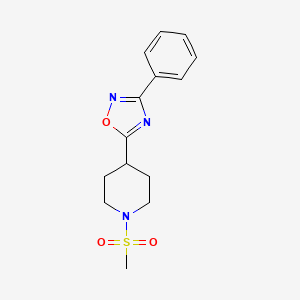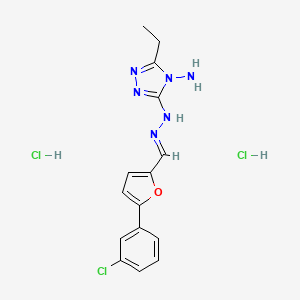
1-(methylsulfonyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1-(methylsulfonyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine and related compounds involves multi-step reactions. Starting from organic acids, these compounds are synthesized through esterification, hydrazidation, and subsequent cyclization to form 1,3,4-oxadiazole derivatives. These derivatives are further reacted with bromomethyl phenylsulfone piperidine in the presence of DMF and sodium hydride to yield the target compounds. This process is characterized by its ability to produce various derivatives with potential biological activities, as demonstrated in the synthesis and evaluation of similar compounds (Khalid et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds has been elucidated using modern spectroscopic techniques. These include 1H-NMR, IR, and mass spectral data, which confirm the presence of the 1,3,4-oxadiazole ring and piperidine moiety in the synthesized compounds. Crystal structure studies and DFT calculations have provided insights into the reactive sites and the nature of molecular interactions within the crystal lattice, emphasizing the stable chair conformation of the piperazine ring in related structures (Kumara et al., 2017).
Chemical Reactions and Properties
Chemical properties of these compounds are influenced by the functional groups present, particularly the sulfonyl and oxadiazole groups. These functionalities contribute to the compounds' reactivity, enabling further chemical modifications and interactions with biological targets. The sulfonamide linkage plays a crucial role in the metabolic stability and bioactivity of these compounds, as observed in various studies examining their antibacterial and anticancer potentials (Khalid et al., 2016).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are crucial for the compound's application and bioavailability. These characteristics depend on the molecular structure, particularly the substituents on the oxadiazole ring and piperidine moiety, affecting the compound's overall polarity and intermolecular interactions. The crystal packing and hydrogen bonding patterns, as revealed in X-ray diffraction studies, further inform the compound's physical stability and solubility (Naveen et al., 2015).
Chemical Properties Analysis
The chemical behavior of 1-(methylsulfonyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine derivatives is shaped by their ability to undergo various chemical reactions, including interactions with enzymes and receptors. Their bioactivity is significantly influenced by the chemical structure, particularly the presence of the sulfonyl and oxadiazole groups, which are pivotal for binding to biological targets and exerting therapeutic effects. The synthesis and structure-activity relationship studies highlight the importance of molecular design in enhancing the compound's selectivity and potency (Rehman et al., 2018).
properties
IUPAC Name |
5-(1-methylsulfonylpiperidin-4-yl)-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-21(18,19)17-9-7-12(8-10-17)14-15-13(16-20-14)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYASLWNYUMYST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5836735.png)


![N-cyclohexyl-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5836759.png)
![[3-chloro-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5836762.png)

![methyl {3-[(phenoxyacetyl)amino]phenoxy}acetate](/img/structure/B5836775.png)
![1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone](/img/structure/B5836785.png)

![N-(3-methylphenyl)benzo[cd]indol-2-amine](/img/structure/B5836807.png)
![2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone](/img/structure/B5836812.png)


